molecular formula C53H101NO13 B10796942 Lactosylceramide (bovine buttermilk)

Lactosylceramide (bovine buttermilk)

Cat. No.: B10796942
M. Wt: 960.4 g/mol
InChI Key: JMIBHWXICSSLDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lactosylceramide can be synthesized through a process involving the deacylation and reacylation of lactosylceramide prepared from bovine brain gangliosides. The compound is N-deacylated by alkaline hydrolysis, and the resulting lysolactosylceramides are reacylated with N-succinimidyl fatty acid esters . This method allows for the preparation of specific molecular species of lactosylceramide.

Industrial Production Methods: Industrial production of lactosylceramide typically involves extraction from natural sources such as bovine buttermilk. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Lactosylceramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biological processes and its transformation into other bioactive molecules.

Common Reagents and Conditions: Common reagents used in the reactions involving lactosylceramide include alkaline hydrolysis agents for deacylation and N-succinimidyl fatty acid esters for reacylation . The reactions typically occur under controlled conditions to ensure the desired molecular species are obtained.

Major Products Formed: The major products formed from the reactions involving lactosylceramide include various molecular species of lactosylceramides with different fatty acyl chain lengths. These products are crucial for the compound’s biological functions and applications .

Comparison with Similar Compounds

Lactosylceramide is unique among glycosphingolipids due to its specific structure and biological functions. Similar compounds include glucosylceramide and gangliosides, which also play roles in cell signaling and membrane microdomains . lactosylceramide is distinct in its ability to mediate phagocytosis, chemotaxis, and superoxide generation . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C53H101NO13

Molecular Weight

960.4 g/mol

IUPAC Name

N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide

InChI

InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-45(58)54-41(42(57)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)40-64-52-50(63)48(61)51(44(39-56)66-52)67-53-49(62)47(60)46(59)43(38-55)65-53/h34,36,41-44,46-53,55-57,59-63H,3-33,35,37-40H2,1-2H3,(H,54,58)

InChI Key

JMIBHWXICSSLDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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